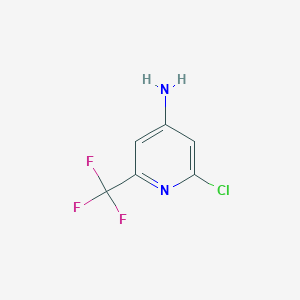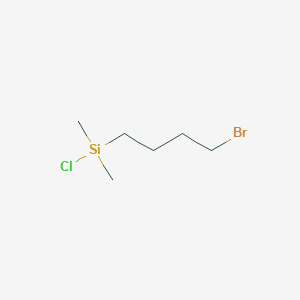
4-Bromobutyldimethylchlorosilane
Descripción general
Descripción
4-Bromobutyldimethylchlorosilane is a chemical compound with the formula C6H14BrClSi . It is a liquid substance used as a chemical intermediate . The compound is also known by the synonym 4-Chlorodimethylsilyl-1-bromopropane and belongs to the chemical family of organochlorosilanes .
Molecular Structure Analysis
The molecular formula of 4-Bromobutyldimethylchlorosilane is C6H14BrClSi . This indicates that the molecule is composed of 6 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 silicon atom .Physical And Chemical Properties Analysis
4-Bromobutyldimethylchlorosilane is a liquid substance . Its molecular weight is 229.62 g/mol . Unfortunately, the search results do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
-
Biomedical Polymers
- Field : Biomedical Engineering
- Application : Biomedical polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .
- Methods : The synthesis and application of biomedical polymers involve complex chemical processes. The exact methods would depend on the specific application, whether it’s for medicine delivery, disease detection, or another purpose .
- Results : The development of biomedical polymers has led to significant advances in various biomedical fields. They have been used for precision therapy in cancer treatment, among other applications .
-
Silica-Based Nanoparticles
- Field : Nanotechnology
- Application : Silica-based nanoparticles have a wide range of applications in various fields. While the specific use of 4-Bromobutyldimethylchlorosilane in this context is not mentioned, it’s possible that it could be used in the synthesis of these nanoparticles .
- Methods : The production of silica-based nanoparticles involves several steps, including the synthesis of the nanoparticles, their functionalization, and their application in the desired field .
- Results : Silica-based nanoparticles have shown promise in various applications, from drug delivery to environmental remediation .
-
Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.)
- Field : Materials Science
- Application : These compounds can be used in the production of coatings, adhesives, sealants, and elastomers . These materials have a wide range of applications, from automotive to construction .
- Methods : The exact methods would depend on the specific application, whether it’s for coating, adhesive, sealant, or elastomer .
- Results : The development of these materials has led to significant advances in various industries. They have been used for improving the durability and performance of various products .
-
Catalytic Applications in Alkene Metathesis
- Field : Organometallic Chemistry
- Application : Alkene metathesis reactions are gaining wide popularity in synthesizing unsaturated olefinic compounds as well as the unsaturated polymeric counterparts . Central to this catalysis is a metal carbene intermediate that reacts with olefins to give different olefinic compounds or even the unsaturated olefinic polymers depending upon the reaction conditions of the metathesis reaction .
- Methods : A large variety of metal−carbene catalysts have been developed for the metathesis reaction . The exact methods would depend on the specific application .
- Results : The alkene metathesis has found important applications in organic synthesis as well as in the chemical industry .
-
Synthesis of Organic Nonlinear Optical Material
- Field : Material Science
- Application : The organic nonlinear optical material of 4-bromo-4’chloro benzylidene aniline (BCBA) was synthesized . While the specific use of 4-Bromobutyldimethylchlorosilane in this context is not mentioned, it’s possible that it could be used in the synthesis of these materials .
- Methods : The synthesis of BCBA involves complex chemical processes. The exact methods would depend on the specific application .
- Results : The development of these materials has led to significant advances in various industries. They have been used for improving the durability and performance of various products .
Safety And Hazards
4-Bromobutyldimethylchlorosilane is classified as a skin corrosive and serious eye irritant . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, not breathing vapors, and washing hands thoroughly after handling . In case of ingestion, skin contact, inhalation, or contact with eyes, specific first aid measures should be taken .
Propiedades
IUPAC Name |
4-bromobutyl-chloro-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrClSi/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZVRXSRWQLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559628 | |
| Record name | (4-Bromobutyl)(chloro)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobutyldimethylchlorosilane | |
CAS RN |
52112-26-2 | |
| Record name | (4-Bromobutyl)(chloro)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

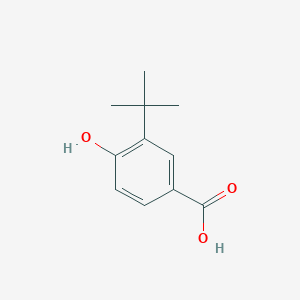
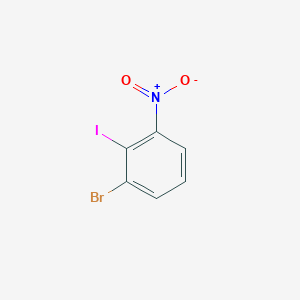
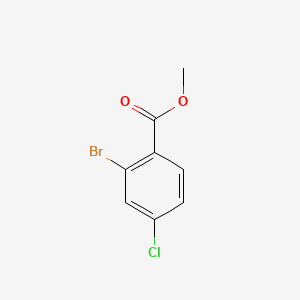
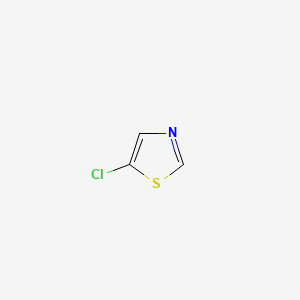
![(E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine](/img/structure/B1590929.png)
![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)
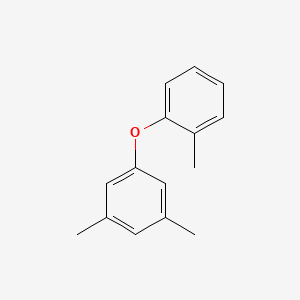
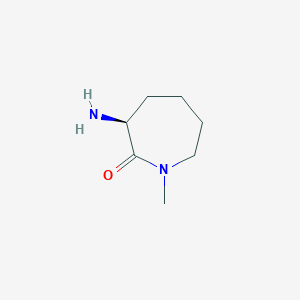
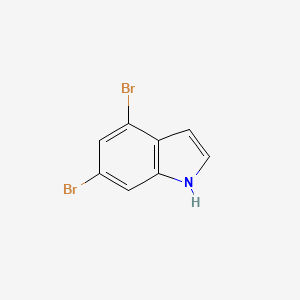
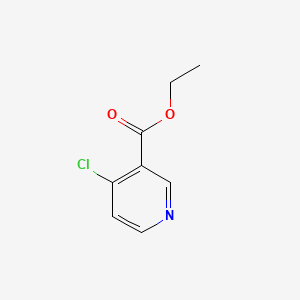
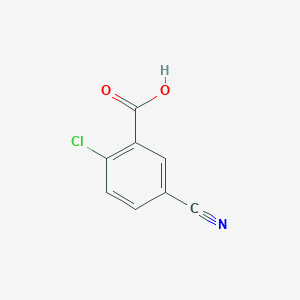
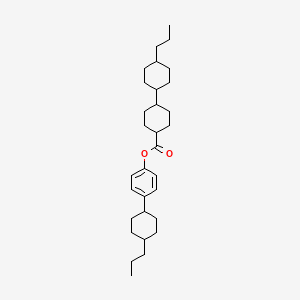
![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)
